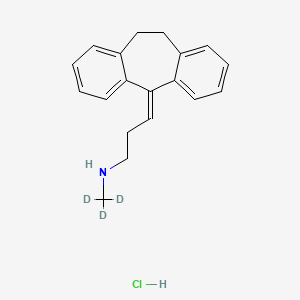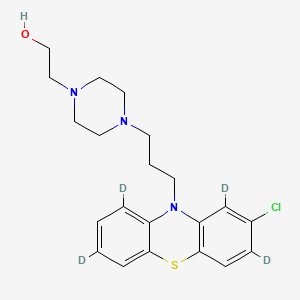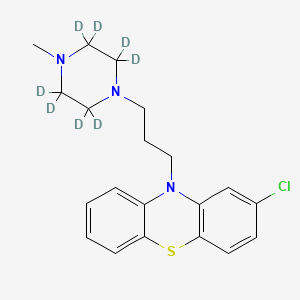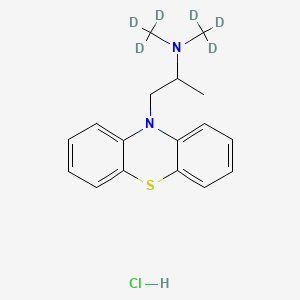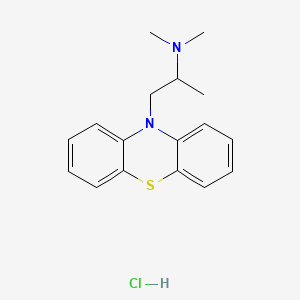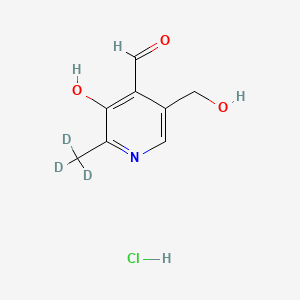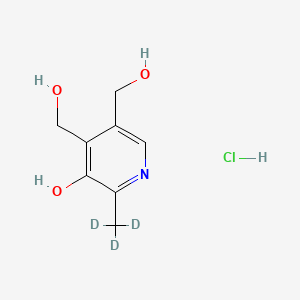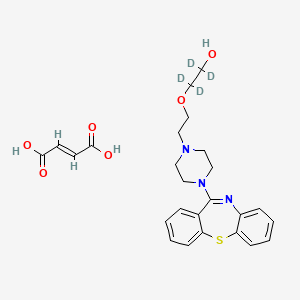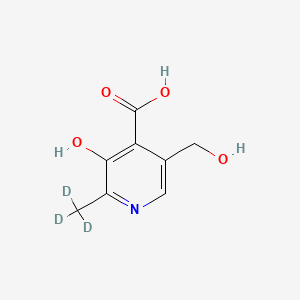
cis-Capsaicin-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cis-Capsaicin-d3 is an internal standard used for the quantification of capsaicin . It’s a terpene alkaloid found in Capsicum and has diverse biological activities . It induces inward currents in HEK293 cells expressing rat transient receptor potential vanilloid 1 (TRPV1), an effect that can be blocked by the TRPV1 inhibitor A-425619 .
Molecular Structure Analysis
The molecular formula of cis-Capsaicin-d3 is C18H24D3NO3 . Capsaicin displays cis/trans isomerism because the double bond prevents internal rotation . In the cis form, the -CH(CH3)2 and the longer chain on the other side of the double bond will be close together, causing them to repel each other slightly .Physical And Chemical Properties Analysis
Capsaicin-d3 is a solid substance . It is soluble in Chloroform, DMF, DMSO, Ethyl Acetate, and Methanol .Applications De Recherche Scientifique
1. Cancer Treatment and Prevention
Capsaicin exhibits anti-cancer properties, particularly in breast cancer. It inhibits the growth of both ER-positive and ER-negative breast cancer cells, causing cell-cycle arrest and apoptosis through modulation of the EGFR/HER-2 pathway (Thoennissen et al., 2010). Additionally, it shows promise in treating and preventing multiple myeloma by blocking STAT3 activation (Bhutani et al., 2007). Furthermore, capsaicin's chemopreventive effects against human cancers are linked to its multi-biological effects, including anti-mutagenic, antioxidant, and anti-inflammatory activities (Oyagbemi et al., 2010).
2. Mitigating Cancer Treatment Side Effects
Capsaicin ameliorates cisplatin-induced muscle loss and atrophy, both in vitro and in vivo. This suggests therapeutic potential in muscle atrophy linked to chemotherapy (Huang et al., 2022). It also offers protection against cisplatin-induced ototoxicity and nephrotoxicity by altering STAT3/STAT1 ratios and activating cannabinoid receptors in the cochlea, highlighting its potential in reducing hearing loss and kidney damage caused by chemotherapy (Bhatta et al., 2019).
3. Pain Management
Capsaicin is well recognized for its analgesic properties. It is used clinically as a topical agent for managing various neuropathic conditions, due to its ability to selectively excite and inhibit a subpopulation of sensory neurons involved in pain perception (Winter et al., 1995). Its use in capsaicin cough challenge testing as a diagnostic modality for pain and cough reflexes further emphasizes its safety and utility in clinical research (Dicpinigaitis & Alva, 2005).
Safety And Hazards
Propriétés
Numéro CAS |
1185237-43-7 |
|---|---|
Nom du produit |
cis-Capsaicin-d3 |
Formule moléculaire |
C18H24NO3D3 |
Poids moléculaire |
308.44 |
Pureté |
> 95% |
Quantité |
Milligrams-Grams |
Numéros CAS associés |
25775-90-0 (unlabelled) |
Synonymes |
(6Z)-N-[(4-Hydroxy-3-(methoxy-d3)phenyl)methyl]-8-methyl-6-nonenamide; (Z)-8-Methyl-N-vanillyl-6-nonenamide-d3; (Z)-8-Methyl-N-vanillyl-6-nonenamide-d3; (Z)-Capsaicin-d3; Civamide-d3; Zucapsaicin-d3 |
Étiquette |
Capsaicin Impurities |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



